
(R)-(+)-2-Methyl-1-phenyl-1-propanol
Overview
Description
®-(+)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol with the molecular formula C10H14O. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound is characterized by its optical activity, with the ®-enantiomer being the focus of this article.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-2-Methyl-1-phenyl-1-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of acetophenone derivatives using chiral catalysts. For example, the reduction of acetophenone with a chiral borane reagent can yield the desired ®-enantiomer with high enantiomeric excess.
Another method involves the use of baker’s yeast for the asymmetric reduction of cinnamaldehyde derivatives. This biocatalytic approach is environmentally friendly and can produce the compound with high optical purity .
Industrial Production Methods
Industrial production of ®-(+)-2-Methyl-1-phenyl-1-propanol often involves the use of chiral catalysts in large-scale chemical reactors. The process typically includes the hydrogenation of acetophenone derivatives under controlled conditions to ensure high yield and purity. The use of advanced separation techniques, such as chromatography, is essential to isolate the ®-enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Methyl-1-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-methyl-1-phenylpropan-1-one, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form the corresponding alkane, 2-methyl-1-phenylpropane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Methyl-1-phenylpropan-1-one.
Reduction: 2-Methyl-1-phenylpropane.
Substitution: 2-Methyl-1-phenyl-1-propyl halides.
Scientific Research Applications
Organic Synthesis
(R)-(+)-2-Methyl-1-phenyl-1-propanol is primarily utilized as a chiral building block in the synthesis of various pharmaceuticals. It plays a crucial role in asymmetric synthesis, where it acts as a chiral auxiliary to influence the stereochemistry of products formed. This capability is vital in developing drugs that require specific enantiomers for efficacy.
Biocatalysis
The compound is employed in enzyme-catalyzed reactions and serves as a substrate in biocatalysis research. Its application in biocatalysis is particularly noteworthy due to its environmentally friendly production methods, such as using baker’s yeast for asymmetric reduction processes. This approach not only enhances yield but also minimizes waste generation.
Pharmaceutical Intermediates
In medicinal chemistry, this compound is used as an intermediate in synthesizing drugs with chiral centers. The chirality of the compound is essential for the biological activity of many pharmaceuticals, making it a critical component in drug development.
Fragrance and Flavor Industry
The compound's pleasant aroma allows its use in the production of fragrances and flavors. Its application extends to various consumer products, enhancing their sensory appeal.
Asymmetric Reduction
One common method involves the asymmetric reduction of acetophenone derivatives using chiral catalysts. For instance, the reduction of acetophenone with chiral borane reagents yields high enantiomeric excess of the desired (R)-enantiomer.
Biocatalytic Methods
Another effective approach utilizes baker’s yeast for the asymmetric reduction of cinnamaldehyde derivatives. This method is environmentally sustainable and produces high optical purity of the compound.
Industrial Production Techniques
In industrial settings, large-scale production typically employs chiral catalysts in controlled chemical reactors. The hydrogenation of acetophenone derivatives under specific conditions ensures high yield and purity, often followed by advanced separation techniques like chromatography to isolate the (R)-enantiomer from racemic mixtures.
Case Studies
Several studies have highlighted the significance of this compound:
Case Study 1: Enantioselective Synthesis
Research demonstrated that using this compound as a chiral auxiliary significantly improved enantioselectivity in synthesizing complex organic molecules, showcasing its utility in pharmaceutical chemistry .
Case Study 2: Biocatalytic Applications
A study explored the use of baker’s yeast for the asymmetric reduction of cinnamaldehyde derivatives, achieving high yields and optical purity of this compound, thus emphasizing its role in green chemistry initiatives .
Mechanism of Action
The mechanism by which ®-(+)-2-Methyl-1-phenyl-1-propanol exerts its effects depends on its application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The molecular targets and pathways involved vary based on the specific reactions and processes in which the compound is used.
Comparison with Similar Compounds
®-(+)-2-Methyl-1-phenyl-1-propanol can be compared with other similar compounds, such as:
(S)-(-)-2-Methyl-1-phenyl-1-propanol: The enantiomer of the ®-form, which has different optical activity and may exhibit different biological activity.
2-Methyl-1-phenyl-1-propanone: The ketone form, which is a common intermediate in organic synthesis.
2-Methyl-1-phenylpropane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.
The uniqueness of ®-(+)-2-Methyl-1-phenyl-1-propanol lies in its chiral nature and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds.
Biological Activity
(R)-(+)-2-Methyl-1-phenyl-1-propanol, also known as α-isopropylbenzyl alcohol, is a chiral secondary alcohol with diverse applications in organic synthesis and pharmacology. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHO
- Molar Mass : 150.22 g/mol
- Density : 0.964 g/cm³
- Boiling Point : 124-125°C at 15 mmHg
- Flash Point : 86°C
- pKa : 14.29 (predicted)
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its chiral nature. It has been studied for its interactions with various enzymes and receptors, influencing metabolic pathways and potentially offering therapeutic benefits.
Enzymatic Interactions
Research indicates that this compound interacts with sulfotransferases, which are crucial for the metabolism of various drugs and endogenous compounds. These interactions can affect the pharmacokinetics of drugs metabolized by these enzymes, suggesting a role in drug-drug interactions and individual variability in drug responses .
Antimicrobial Activity
A study highlighted the compound's potential antimicrobial properties when tested against various bacterial strains. The results indicated that this compound could inhibit the growth of certain pathogens, suggesting its utility in developing antimicrobial agents .
Case Study 1: Metabolic Effects in Rats
A study conducted on rats demonstrated that administration of this compound resulted in significant changes in metabolic enzyme activity. The compound was shown to influence the activity of hepatic sulfotransferases, which are involved in drug metabolism. This study emphasizes the importance of considering stereochemistry in pharmacological studies .
Case Study 2: Chiral Separation Techniques
Research utilizing supercritical fluid chromatography has successfully separated enantiomers of this compound, demonstrating its utility in chiral resolution processes. The findings indicate that the compound's enantiomers exhibit different adsorption behaviors on chiral stationary phases, which is critical for pharmaceutical applications where stereochemistry plays a vital role in efficacy and safety .
Comparative Analysis of Biological Activities
Activity | This compound | Other Chiral Alcohols |
---|---|---|
Enzyme Interaction | Yes | Varies |
Antimicrobial Properties | Moderate | Low to High |
Chiral Resolution Capability | High | Variable |
Research Findings
Recent studies have focused on the stability and degradation of this compound under various conditions. For instance, a study evaluated its stability in biological fluids inoculated with Escherichia coli, revealing that microbial presence could affect the compound's stability and potentially alter its biological activity .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (R)-(+)-2-methyl-1-phenyl-1-propanol, and how does stereochemistry influence the reaction pathway?
The synthesis typically involves reducing a ketone precursor (e.g., 2-methyl-1-phenyl-1-propanone) using chiral reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic asymmetric hydrogenation. The stereochemical outcome depends on the reducing agent's enantioselectivity and reaction conditions (e.g., solvent polarity, temperature). For example, LiAlH₄ with a chiral ligand can yield the (R)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions .
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Optical rotation : Determine specific rotation ([α]D) to confirm enantiomeric purity.
- Spectroscopy : Use NMR (¹H/¹³C) to verify molecular structure and FT-IR for hydroxyl group identification.
- Chromatography : Chiral HPLC or GC with a β-cyclodextrin column to assess enantiomeric excess.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Density (g/mL, 25°C) | 0.964 | |
Melting Point (°C) | 124–125 | |
Refractive Index (nD) | 1.513 | |
Flash Point (°C) | 86 |
Q. What safety protocols are critical when handling this compound in the lab?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Storage : Keep in airtight containers at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound affect its reactivity in asymmetric catalysis?
The (R)-enantiomer’s bulky isopropyl group near the hydroxyl moiety creates steric hindrance, influencing its role as a chiral auxiliary. For example, in Sharpless epoxidation, the enantiomer’s spatial arrangement can dictate substrate binding efficiency and transition-state stabilization, leading to divergent ee values in products .
Q. What advanced analytical techniques resolve contradictions in enantiomeric excess measurements?
- X-ray Crystallography : Confirms absolute configuration when NMR data is ambiguous.
- Dynamic Kinetic Resolution (DKR) : Combines chiral column chromatography with kinetic modeling to distinguish between racemization artifacts and true enantiomeric ratios .
- Mass Spectrometry (MS) with Ion Mobility : Separates enantiomers based on drift time differences in gas-phase ions .
Q. How can researchers address discrepancies in solubility data for this compound across solvents?
- Phase Diagram Analysis : Construct ternary phase diagrams (compound/solvent/water) to identify co-solvency effects.
- Molecular Dynamics Simulations : Predict solubility trends by modeling hydrogen-bonding interactions between the hydroxyl group and solvents like DMSO or ethanol .
Table 2: Impurity Profiling in Related Compounds
Impurity Name | CAS RN | Analytical Method |
---|---|---|
(2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | 60057-62-7 | HPLC (EP guidelines) |
1-Hydroxyibuprofen | 53949-53-4 | LC-MS/MS |
Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiopurity?
- Continuous Flow Reactors : Enhance heat/mass transfer to minimize racemization during exothermic steps.
- Enzyme-Mediated Reduction : Use immobilized alcohol dehydrogenases for greener, high-yield processes.
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time ee tracking .
Q. How do environmental factors (pH, temperature) impact the stability of this compound in aqueous solutions?
Properties
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.